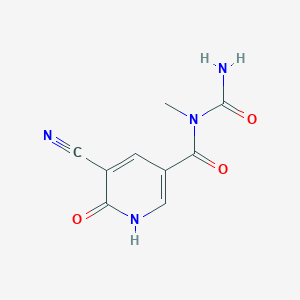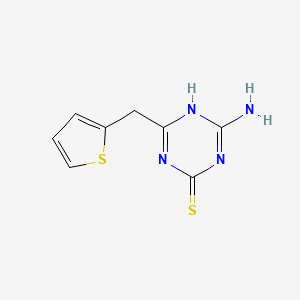
3-ethyl-7-methyl-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-7-methyl-2,3-dihydro-1H-indole: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-7-methyl-2,3-dihydro-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . For example, the reaction of 3-ethyl-2-butanone with phenylhydrazine in the presence of an acid catalyst can yield this compound.
Industrial Production Methods: Industrial production of indole derivatives often involves optimizing reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control. The Fischer indole synthesis remains a widely used method in industrial settings due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 3-ethyl-7-methyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert the indole ring to more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2,3-dione derivatives, while substitution reactions can introduce various functional groups at different positions on the indole ring .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-ethyl-7-methyl-2,3-dihydro-1H-indole is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional group compatibility make it valuable in organic synthesis .
Biology: Indole derivatives, including this compound, have been studied for their biological activities. They exhibit antiviral, anticancer, and antimicrobial properties, making them potential candidates for drug development .
Medicine: The compound’s biological activities have led to its investigation as a potential therapeutic agent. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and dyes. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
Wirkmechanismus
The mechanism of action of 3-ethyl-7-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. For example, indole derivatives can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
1H-Indole: The parent compound of 3-ethyl-7-methyl-2,3-dihydro-1H-indole, known for its aromatic properties and biological activities.
3-Methylindole: Another indole derivative with similar reactivity and applications.
2,3-Dihydro-1H-indole: A reduced form of indole with different reactivity and biological properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activities. The presence of the ethyl and methyl groups can affect the compound’s electronic properties and interactions with molecular targets .
Eigenschaften
Molekularformel |
C11H15N |
|---|---|
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
3-ethyl-7-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H15N/c1-3-9-7-12-11-8(2)5-4-6-10(9)11/h4-6,9,12H,3,7H2,1-2H3 |
InChI-Schlüssel |
IUXCCBPPSNROOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CNC2=C(C=CC=C12)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one](/img/structure/B13197488.png)
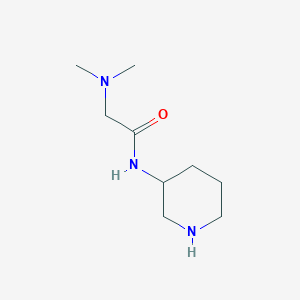

![1-[(1-tert-Butyl-1H-pyrazol-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13197514.png)

![4-[(2-Methylbenzyl)amino]butanoic acid](/img/structure/B13197533.png)
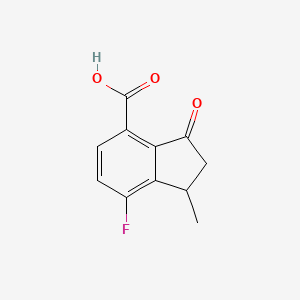
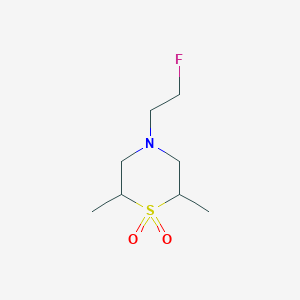
![2-[(2,2-Dimethylpropyl)(methyl)amino]acetic acid](/img/structure/B13197554.png)
